molecular formula C19H19N3O4S B2644548 3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034351-07-8

3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2644548
CAS No.: 2034351-07-8
M. Wt: 385.44
InChI Key: KLNSLCDGFPRJDD-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core fused to a pyrrolidine ring substituted with a 3-methoxyphenylsulfonyl group and a phenyl group. The pyrrolidine scaffold introduces conformational rigidity, which may influence receptor selectivity.

Properties

IUPAC Name

3-[1-(3-methoxyphenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-15-8-5-9-16(10-15)27(23,24)22-11-17(14-6-3-2-4-7-14)18(12-22)19-20-13-26-21-19/h2-10,13,17-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNSLCDGFPRJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole have shown effectiveness against various bacterial strains. A study demonstrated that oxadiazole derivatives possess bacteriostatic activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating their potency compared to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazoles has been explored extensively. Compounds within this class have been synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). One derivative exhibited significant anti-inflammatory activity with an IC50 value lower than that of the standard drug Indomethacin, suggesting promising therapeutic applications in treating inflammatory diseases .

Analgesic Properties

Recent studies have highlighted the analgesic effects of oxadiazole derivatives. For example, certain compounds demonstrated high levels of pain relief in animal models when compared to established analgesics . This suggests that the compound may be beneficial in developing new pain management therapies.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study by Kashid et al., a series of novel oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that one particular compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of traditional antibiotics. This study underscores the potential of oxadiazole derivatives in combating antibiotic resistance .

Case Study 2: Anti-inflammatory Activity Assessment

A comprehensive evaluation conducted by Said et al. focused on the anti-inflammatory properties of newly synthesized oxadiazole derivatives. The study found that certain compounds not only inhibited COX enzymes effectively but also showed reduced ulcerogenic effects compared to standard treatments. This highlights the therapeutic promise of these compounds in managing inflammation without severe side effects .

Mechanism of Action

The mechanism of action of 3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxadiazole ring may participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (Target Compound) 1,2,4-Oxadiazole 3-Methoxyphenylsulfonyl, 4-phenylpyrrolidine Hypothesized antiviral/kinase inhibition N/A
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 1,2,4-Oxadiazole 2-Phenylethylpyrrolidine, 4-pyridyl Antiviral (synthesis described)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine Fluorophenyl, sulfonamide Kinase inhibition (e.g., FLT3)
[α-(4-Methoxybenzoyl)-2-(1,2,4-triazol-1-yl)]ethyl-N,N-dimethyldithiocarbamate Triazole Dithiocarbamate, methoxybenzoyl Antifungal, plant growth regulation
3-(Azetidin-2-yl)-1,2,4-oxadiazole hydrochloride 1,2,4-Oxadiazole Azetidine Building block for drug discovery

Structural and Functional Analysis

Core Heterocycle Comparison
  • 1,2,4-Oxadiazole Derivatives (Target Compound, 1a, 1b , Enamine building block ): The 1,2,4-oxadiazole ring is common in antiviral and kinase-targeting agents due to its electron-deficient nature and resistance to hydrolysis. Target Compound vs. The phenylpyrrolidine substituent may enhance steric bulk compared to 1a’s phenylethyl group.
  • Triazole Derivatives ( ):

    • Triazoles exhibit antifungal activity via cytochrome P450 inhibition. The target compound’s oxadiazole core lacks this mechanism but may share bioactivity due to sulfonyl group similarity.
Substituent Effects
  • Sulfonyl Groups :
    • The 3-methoxyphenylsulfonyl group in the target compound contrasts with the benzenesulfonamide in ’s kinase inhibitor . Both groups likely enhance solubility, but the methoxy group may introduce steric hindrance or modulate electron distribution.
  • Pyrrolidine vs.

Biological Activity

The compound 3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS Number: 2034351-07-8) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and recent findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S with a molecular weight of 385.4 g/mol. The structure features an oxadiazole ring connected to a pyrrolidine moiety and a methoxyphenylsulfonyl substituent, which contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC19H19N3O4SC_{19}H_{19}N_{3}O_{4}S
Molecular Weight385.4 g/mol
CAS Number2034351-07-8

Biological Activity Overview

Research indicates that derivatives of oxadiazole compounds exhibit a wide range of biological activities, including:

  • Anticancer : Several studies have demonstrated that oxadiazole derivatives possess significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Compounds in this class have shown promising antibacterial and antifungal properties.
  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

A study highlighted the anticancer potential of oxadiazole derivatives, where compounds showed significant inhibitory effects on breast cancer cell lines (MCF-7 and HCT-116). For instance, certain derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents like Doxorubicin and Tamoxifen .

Antimicrobial Activity

Oxadiazole compounds have been reported to exhibit antibacterial activity against both gram-positive and gram-negative bacteria. For example, a derivative demonstrated an MIC of 7.9 μg/mL against specific bacterial strains . Additionally, antifungal activity was noted against pathogens such as A. niger and B. cinerea at concentrations around 100 μg/mL .

Structure-Activity Relationships (SAR)

The biological activities of oxadiazole derivatives can be influenced by their structural modifications. Key factors in SAR include:

  • Substituents on the Oxadiazole Ring : Different substituents can enhance or diminish biological activity.
  • Pyrrolidine Modifications : Variations in the pyrrolidine structure can affect the binding affinity to biological targets.
  • Sulfonyl Group Positioning : The position and nature of the sulfonyl group significantly influence the overall activity.

Case Studies

  • Alam et al. Study :
    • Focused on synthesizing novel oxadiazole derivatives and evaluating their anticancer properties.
    • Found that specific compounds exhibited IC50 values significantly lower than standard treatments, indicating strong potential for further development .
  • Ningegowda et al. Research :
    • Investigated the antimycobacterial activity of oxadiazole derivatives against Mycobacterium tuberculosis.
    • Reported promising results with certain compounds showing effective inhibition at low concentrations .
  • Zabiulla et al. Findings :
    • Examined the antioxidant activity of various oxadiazole derivatives.
    • Identified one compound with an IC50 value of 15.15 μg/mL, indicating strong antioxidant properties compared to ascorbic acid .

Q & A

Q. What are the common synthetic routes for preparing 3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves multi-step procedures:

Pyrrolidine Functionalization : Introduce the 3-methoxyphenylsulfonyl group to the pyrrolidine ring via sulfonylation using 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Oxadiazole Formation : Couple the functionalized pyrrolidine with a nitrile precursor via cyclization. A common approach involves reacting an amidoxime intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or T3P®) .

Purification : Use flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradients) and confirm purity via TLC and HPLC (>95% purity) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Structural confirmation relies on spectroscopic and computational methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., sulfonyl group δ ~3.8 ppm for methoxy protons) and carbon backbone .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated vs. observed) ensures molecular formula accuracy .
  • Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies, cross-validated with experimental IR data .

Q. Example NMR Data :

Proton GroupChemical Shift (δ, ppm)Multiplicity
Pyrrolidine CH₂2.8–3.2Multiplet
Methoxy OCH₃3.78Singlet

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonyl and aromatic groups. Limited solubility in water (<0.1 mg/mL) .
  • Stability : Stable at RT for 6 months in dark, anhydrous conditions. Degrades in acidic/basic media (pH <3 or >10), requiring neutral buffers for biological assays .

Q. Solubility Table :

SolventSolubility (mg/mL)
DMSO25–30
Methanol5–10
Water<0.1

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Methodological Answer:

  • DFT Calculations : Model transition states to identify energy barriers in cyclization steps. Adjust reaction temperatures or catalysts (e.g., switch from POCl₃ to T3P®) to reduce activation energy .
  • Machine Learning (ML) : Train models on existing oxadiazole synthesis data to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst ratios .

Case Study :
Using DFT, replacing POCl₃ with T3P® reduced reaction time from 6h to 3h, increasing yield from 55% to 68% .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) Studies :

Substituent Screening : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and test antimicrobial activity .

Bioassays : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) to compare potency.

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers and quantify uncertainty .

Example : Inconsistent IC₅₀ values (5–20 µM) against E. coli resolved by standardizing inoculum size (CFU/mL) and using a checkerboard assay for synergy testing .

Q. What strategies mitigate byproduct formation during oxadiazole cyclization?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized amidoximes) .
  • Optimized Conditions : Increase reaction temperature (80°C → 100°C) or use microwave-assisted synthesis to accelerate cyclization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Result : Reducing reaction time from 6h to 1h via microwave irradiation decreased byproducts from 15% to 5% .

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